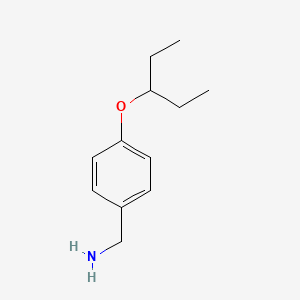

4-(1-Ethylpropoxy)-benzylamine

Overview

Description

A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., an alkane, alcohol, etc.) and the functional groups present .

Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the compound’s molecular formula, the arrangement of atoms, and the types of bonds present .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

This includes the compound’s physical properties like melting point, boiling point, density, and solubility, and chemical properties like reactivity and stability .Scientific Research Applications

Histamine H3 Receptor Antagonism

4-(1-Ethylpropoxy)-benzylamine derivatives have been studied for their activity as histamine H3 receptor antagonists. These compounds showed promising in vitro activity, with some exhibiting subnanomolar binding affinities. Their antagonistic properties in cell-based models indicate potential applications in targeting histamine H3 receptors (Apodaca et al., 2003).

Dopamine-D2 Receptor Binding

Research has shown that certain benzamide compounds, including those related to 4-(1-Ethylpropoxy)-benzylamine, selectively block dopamine-D2 binding sites in the rat brain. These findings suggest applications in studying dopamine-D2 receptors, potentially contributing to understanding neurological and psychiatric conditions (Hall et al., 1985).

Nonlinear Optical Applications

Triphenylamine-based molecules with structural similarities to 4-(1-Ethylpropoxy)-benzylamine have been synthesized for applications in nonlinear optics (NLO). These compounds demonstrate properties like two-photon absorption and photorefraction, indicating potential use in optical materials and devices (Lee et al., 2004).

Organic Synthesis and Pharmacology

Studies involving benzylamines, structurally related to 4-(1-Ethylpropoxy)-benzylamine, have explored their synthesis and applications in pharmacology. These compounds are integral in creating various pharmaceuticals, highlighting the importance of benzylamines in drug development (Mouhtaram et al., 1993).

Perovskite Photovoltaic Cells

Benzylamine, a compound related to 4-(1-Ethylpropoxy)-benzylamine, has been used for surface passivation in perovskite solar cells. This application enhances the moisture-resistance and electronic properties of perovskites, leading to high-efficiency and air-stable photovoltaic cells (Wang et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

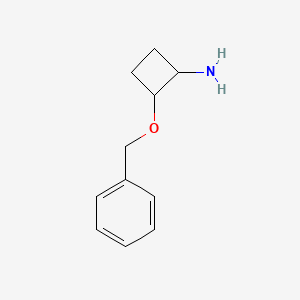

(4-pentan-3-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-8,11H,3-4,9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORUQDHRTBPNFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Ethylpropoxy)-benzylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B1406870.png)

![2-methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1406873.png)

![[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406876.png)

![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1406878.png)

![2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone](/img/structure/B1406886.png)

![Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate](/img/structure/B1406892.png)